N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by two 4-ethylphenyl groups at positions 1 and N of the triazole ring, a methyl group at position 5, and a carboxamide moiety at position 3. The compound’s synthesis likely follows established triazole-carboxamide protocols, such as cycloaddition or condensation reactions, as observed in related derivatives .
Properties
IUPAC Name |
N,1-bis(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-15-6-10-17(11-7-15)21-20(25)19-14(3)24(23-22-19)18-12-8-16(5-2)9-13-18/h6-13H,4-5H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGIYORWAGFLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Substitution with 4-Ethylphenyl Groups: The final step involves the substitution of the triazole derivative with 4-ethylphenyl groups using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group results in the formation of an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Electron-Donating Groups :
Electron-Withdrawing Groups :
- Halogenated derivatives : 1-(3-chloro-4-fluorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () and 1-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () demonstrate that chloro/fluoro substituents improve metabolic stability and receptor binding, critical for CNS-targeting agents .
Modifications to the Carboxamide Group
- N-substituted carboxamides: Derivatives like N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () and N-carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide () show that substitutions on the carboxamide nitrogen can enhance bioactivity, such as antimicrobial or enzyme inhibition .
Physicochemical Properties
*Estimated based on . †From structurally similar compound in . ‡Predicted using substituent contributions.
Biological Activity
N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C20H22N4O
- Molecular Weight : 334.4 g/mol
- CAS Number : 866872-91-5
Structure
The compound features a triazole ring which is known for its diverse biological activities. The unique structure includes two 4-ethylphenyl groups and a methyl group at the 5-position of the triazole, contributing to its potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can coordinate with metal ions and participate in enzyme inhibition or receptor modulation. This interaction can lead to alterations in cellular pathways associated with cancer progression, inflammation, and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that compounds in the triazole family exhibit anticancer properties. For instance, this compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of several triazole derivatives, this compound was tested against various cancer cell lines. The compound exhibited an IC50 value of approximately 12 µM against breast cancer cells (MCF7), indicating significant cytotoxicity compared to control groups .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Case Study: Antimicrobial Efficacy
In a comparative study of various triazole derivatives against Staphylococcus aureus and Candida albicans, this compound showed effective inhibition with minimum inhibitory concentrations (MIC) of 8 µg/mL for bacteria and 16 µg/mL for fungi.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Triazoles are known to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators.
Research Findings
A recent study highlighted that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/μM (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-5-methyltriazole | Structure | Moderate | 15 | 20 |
| N-(4-chlorophenyl)-5-methyltriazole | Structure | High | 10 | 10 |
| N,1-bis(4-ethylphenyl)-5-methyltriazole | Structure | High | 12 | 8 |
Q & A
Q. What are the key synthetic pathways for N,1-bis(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of CETC involves multi-step protocols analogous to related triazole carboxamides. A common approach includes:
- Step 1 : Condensation of substituted aniline (e.g., 4-ethylaniline) with an isocyanide derivative to form a carboximidoyl chloride intermediate .
- Step 2 : Azide cyclization via Huisgen 1,3-dipolar cycloaddition with sodium azide, followed by carboxamide functionalization .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., CuI for click chemistry). Purity is enhanced via column chromatography (hexane/EtOAc gradients) or recrystallization .
Q. How is the structural identity of CETC confirmed in synthetic workflows?
Structural validation employs:
- NMR Spectroscopy : Key signals include the triazole proton (δ 7.8–8.2 ppm, singlet), carboxamide NH (δ ~10.4 ppm), and ethyl/methyl group resonances (δ 1.2–2.4 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z ~388.4 (C21H24N4O) confirm the molecular formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 64.93%, H: 6.23%, N: 14.42%) .
Q. What preliminary biological assays are suitable for evaluating CETC’s bioactivity?
- Enzyme Inhibition : Screen against targets like carbonic anhydrase or phosphodiesterase using fluorometric/colorimetric assays (IC50 determination) .
- Antimicrobial Testing : Broth microdilution (MIC values) against fungal (Candida albicans) or bacterial (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess EC50.
Advanced Research Questions
Q. How can computational methods elucidate CETC’s structure-activity relationships (SAR) for targeted drug design?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model CETC’s binding to enzymes (e.g., HIF-1α or mGluR1). Focus on triazole-carboxamide interactions with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with bioactivity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- MD Simulations : Assess stability of CETC-protein complexes over 100 ns trajectories (AMBER or GROMACS) to identify critical binding motifs .
Q. What advanced spectroscopic techniques resolve contradictions in CETC’s crystallographic and solution-phase conformations?
- X-ray Crystallography : Refinement with SHELXL (R-factor < 5%) reveals solid-state packing and anisotropic displacement parameters. Note challenges in growing CETC crystals due to low solubility .
- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR (DMSO-d6) detects rotational barriers in the carboxamide group, explaining conformational flexibility .
- DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths/angles to validate electronic structure models .
Q. How can CETC’s poor aqueous solubility be addressed without compromising bioactivity?
- Derivatization : Introduce polar groups (e.g., -OH, -SO3H) at the 4-ethylphenyl moiety. Compare logP values (HPLC) and solubility profiles (shake-flask method) .
- Nanoparticle Formulation : Encapsulate CETC in PLGA nanoparticles (emulsification-solvent evaporation) and assess release kinetics (UV-Vis spectroscopy) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates (powder XRD and DSC analysis) .
Q. What strategies validate CETC’s mechanism of action when conflicting bioactivity data arise?
- Kinetic Studies : Measure enzyme inhibition under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. allosteric modes .
- CRISPR Knockout : Use gene-edited cell lines (e.g., lacking target enzymes) to confirm on-target effects .
- Proteomics : SILAC-based quantification identifies CETC-induced protein expression changes, resolving off-target pathways .
Methodological Challenges and Solutions
Q. How can researchers mitigate batch-to-batch variability in CETC synthesis?
Q. What analytical workflows reconcile discrepancies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
